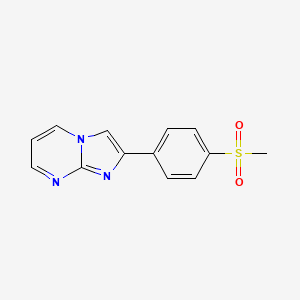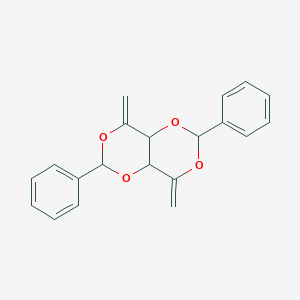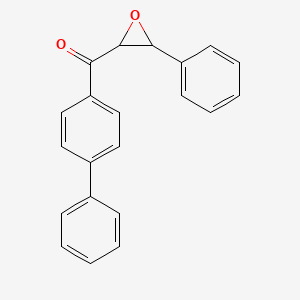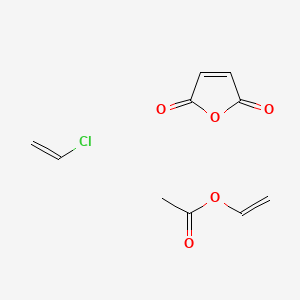
Imidazo(1,2-a)pyrimidine, 2-(p-methylsulfonylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo(1,2-a)pyrimidine, 2-(p-methylsulfonylphenyl)- is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly as a selective cyclooxygenase-2 (COX-2) inhibitor . The presence of the methylsulfonyl group enhances its pharmacological properties, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo(1,2-a)pyrimidine, 2-(p-methylsulfonylphenyl)- can be achieved through various synthetic methodologies. Common approaches include multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . These methods often involve the formation of carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds .
Industrial Production Methods: Industrial production of this compound typically employs green synthesis methods such as one-pot “multi-component” reactions, microwave reactions, and solid-phase synthesis . These methods are favored for their efficiency and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions: Imidazo(1,2-a)pyrimidine, 2-(p-methylsulfonylphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . The reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions include various functionalized derivatives of imidazo(1,2-a)pyrimidine, which can be further utilized in drug development and other applications .
Scientific Research Applications
Imidazo(1,2-a)pyrimidine, 2-(p-methylsulfonylphenyl)- has a wide range of scientific research applications. It is extensively studied for its potential as a COX-2 inhibitor, which makes it a promising candidate for anti-inflammatory and analgesic drugs . Additionally, this compound has shown significant cytotoxicity effects on breast cancer cells, indicating its potential as an anticancer agent . Its applications extend to various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism of action of imidazo(1,2-a)pyrimidine, 2-(p-methylsulfonylphenyl)- involves its interaction with the COX-2 enzyme. The methylsulfonyl group is adequately placed into the COX-2 active site, inhibiting the enzyme’s activity . This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain . The compound’s molecular targets and pathways are primarily associated with the COX-2 enzyme and its role in the inflammatory process .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to imidazo(1,2-a)pyrimidine, 2-(p-methylsulfonylphenyl)- include other imidazo(1,2-a)pyrimidine derivatives with different substituents . These compounds share the same core structure but differ in their pharmacological properties and applications.
Uniqueness: The uniqueness of imidazo(1,2-a)pyrimidine, 2-(p-methylsulfonylphenyl)- lies in its high selectivity and potency as a COX-2 inhibitor . Its methylsulfonyl group enhances its binding affinity to the COX-2 enzyme, making it more effective than other similar compounds . This distinct feature makes it a valuable scaffold for developing new therapeutic agents.
Properties
CAS No. |
3458-56-8 |
|---|---|
Molecular Formula |
C13H11N3O2S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
2-(4-methylsulfonylphenyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C13H11N3O2S/c1-19(17,18)11-5-3-10(4-6-11)12-9-16-8-2-7-14-13(16)15-12/h2-9H,1H3 |
InChI Key |
YUHRRSAMJHVAPN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN3C=CC=NC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[2-(3-Bromo-4-ethoxyphenyl)acetyl]amino]-3-methylthiourea](/img/structure/B14165023.png)
![(E)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]-3-phenylprop-2-enamide](/img/structure/B14165026.png)
![3-{4-[3-(1-Oxophthalazin-2(1H)-yl)propyl]piperazin-1-yl}benzonitrile](/img/structure/B14165027.png)


![Propanamide, 2,2-dimethyl-N-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B14165044.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(chloromethyl)-, 1,1-dimethylethyl ester](/img/structure/B14165064.png)
![2-amino-1-butyl-N-[(4-methoxyphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B14165069.png)


![tert-butyl 5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B14165084.png)
![1-{[(2-Hydroxy-3,5-dimethylbenzyl)(methyl)amino]methyl}naphthalen-2-ol](/img/structure/B14165088.png)

![Methanone,(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-1-yl)phenyl-](/img/structure/B14165095.png)
